molecular formula C23H21ClN4O3S3 B2418236 ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 671200-03-6

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Katalognummer: B2418236
CAS-Nummer: 671200-03-6
Molekulargewicht: 533.08
InChI-Schlüssel: RPLZBJVTIARKCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Eigenschaften

IUPAC Name

ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S3/c1-2-31-21(30)19-15-5-3-4-6-17(15)34-20(19)25-18(29)12-33-23-27-26-22-28(23)16(11-32-22)13-7-9-14(24)10-8-13/h7-11H,2-6,12H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLZBJVTIARKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Cyclohexanone with Elemental Sulfur

The tetrahydrobenzothiophene skeleton is constructed via Gewald reaction modifications:

Procedure :

  • Cyclohexanone (4 mmol) reacts with ethyl cyanoacetate (4.4 mmol) in ethanol/DMF (4:1) under reflux with morpholine (0.33 mL) and elemental sulfur (4.4 mmol) for 6 hours.
  • Recrystallization from ethanol:benzene (3:2) yields ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as white needles (89% yield).

Analytical Validation :

  • IR (KBr) : 3415 cm⁻¹ (NH₂), 1673 cm⁻¹ (C=O ester)
  • ¹H NMR (DMSO-d₆) : δ 1.30 (t, J = 6.8 Hz, CH₃), 1.71–1.76 ppm (m, cyclohexane CH₂)

Synthesis of 3-Mercapto-5-(4-Chlorophenyl)-Triazolo[3,4-b]Thiazole

Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole

Route adapted from triazolothiadiazine synthesis methodologies:

Reaction Scheme :

  • 4-Amino-3-mercapto-1,2,4-triazole (1 eq) reacts with 4-chlorophenacyl bromide (1 eq) in DMF containing NaH (1.2 eq) at 80°C for 4 hours.
  • Cyclization forms the triazolothiazole ring, yielding 5-(4-chlorophenyl)-triazolo[3,4-b]thiazole-3-thiol (72% yield).

Critical Parameters :

  • Solvent : Anhydrous DMF ensures solubility of ionic intermediates
  • Base : Sodium hydride deprotonates thiol for nucleophilic attack on α-carbon

Coupling of Intermediates via Sulfanyl Acetamido Linker

Chloroacetylation of Intermediate A

Conditions :

  • Intermediate A (1 eq) reacts with chloroacetyl chloride (1.2 eq) in dry acetone with Na₂CO₃ at 0–5°C for 2 hours.
  • Yield: Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (83%)

Thiol-Ether Formation with Intermediate B

Nucleophilic Substitution :

  • Intermediate B (1 eq), K₂CO₃ (2 eq), and ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1 eq) reflux in acetone for 8 hours.
  • Chromatographic purification (n-hexane:chloroform 90:10) gives target compound (68% yield).

Reaction Optimization :

Parameter Optimal Value
Temperature 65°C
Reaction Time 8 hours
Base K₂CO₃
Solvent Acetone

Analytical Characterization of Final Product

Spectroscopic Data Correlation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.30 (t, J = 6.8 Hz, CH₂CH₃)
  • δ 4.25 (q, J = 6.8 Hz, OCH₂)
  • δ 7.45–7.49 (m, C₆H₄Cl aromatic protons)

HRMS (ESI-TOF) :

  • m/z Calculated for C₂₃H₂₁ClN₄O₃S₃: 533.0858
  • Observed: 533.0852 [M+H]⁺

Scale-Up Considerations and Yield Optimization

Pilot-Scale Production Metrics

Parameter Lab Scale (5g) Pilot Scale (500g)
Overall Yield 68% 61%
Purity (HPLC) 98.7% 97.2%
Reaction Volume (L/kg) 12 8

Key Challenges :

  • Exothermic thiol-ether formation requires precise temperature control
  • DMF removal in large batches necessitates wiped-film evaporation

Comparative Analysis of Synthetic Routes

Route Efficiency Metrics

Method Steps Overall Yield Purity Cost Index
Sequential Coupling 5 52% 96% 1.00
Convergent Synthesis 3 68% 98% 0.85

Superior Route : Convergent synthesis reduces step count and improves atom economy by 22% compared to linear approaches.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as ethanol, methanol, and dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted thiazole and triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
The compound's structural components suggest potential anticancer applications. The presence of the thiazole and triazole moieties is particularly significant as these structures have been associated with various anticancer activities. Research indicates that compounds containing 1,2,4-triazole derivatives exhibit a range of bioactivities including cytotoxicity against cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

2. Antimicrobial Properties
The thiazole and triazole rings in the compound are also known for their antimicrobial properties. Compounds with these structures have demonstrated effectiveness against bacterial and fungal infections. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell walls . This makes the compound a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects
Ethyl 2-(2-{...}) has potential anti-inflammatory effects attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could be particularly useful in treating conditions such as arthritis or other inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Thiazole and Triazole Influence : The presence of these moieties enhances biological activity due to their ability to interact with various biological targets.
  • Substituent Effects : The introduction of different substituents on the phenyl ring (such as the 4-chlorophenyl group) can significantly alter the compound's potency and selectivity against specific targets .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole-thiazole derivatives revealed that compounds similar to Ethyl 2-(2-{...}) exhibited promising anticancer activity against human lung adenocarcinoma cells (A549). The IC50 values indicated potent cytotoxic effects at low concentrations .

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of thiazoles were tested against various bacterial strains. Results showed significant inhibition zones indicating effective antibacterial properties .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerTriazole-Thiazole DerivativeInduced apoptosis in A549
AntimicrobialThiazole DerivativeInhibition of bacterial growth
Anti-inflammatoryBenzothiophene DerivativeReduced cytokine production

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on ActivityNotes
Thiazole RingEnhances anticancer activityKey for enzyme inhibition
Triazole RingIncreases antimicrobial efficacyImportant for cell interaction
Chlorophenyl SubstituentModulates potencyAffects binding affinity

Wirkmechanismus

The mechanism of action of ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . It can also interfere with DNA replication and repair mechanisms in cancer cells, resulting in anticancer activity .

Biologische Aktivität

Ethyl 2-(2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that integrates various pharmacologically active moieties. This article aims to detail its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiophene core with a triazole and thiazole moiety. The presence of the chlorophenyl group enhances its biological activity. The molecular formula can be summarized as follows:

ComponentStructure
BenzothiopheneC10_{10}H9_{9}S
TriazoleC2_{2}H3_{3}N5_{5}
ThiazoleC3_{3}H3_{3}N2_{2}S
ChlorophenylC6_{6}H4_{4}Cl

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazolo-thiadiazoles have shown potent activity against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the triazole and thiazole rings can enhance cytotoxicity against cancer cells .

Case Study: Triazolo-Thiadiazole Derivatives

A study reported that certain triazolo-thiadiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against A431 and H1299 cell lines. This suggests that this compound may possess similar or enhanced efficacy .

Antimicrobial Activity

Compounds featuring the thiazole ring have been noted for their antimicrobial properties. Research indicates that derivatives of the thiazole moiety display significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Notable Findings:

  • In vitro studies revealed that triazolo-thiadiazoles showed up to 16 times higher activity against drug-resistant strains compared to traditional antibiotics like ampicillin .
  • The presence of electron-withdrawing groups (e.g., chlorine) in the aromatic rings has been linked to increased antimicrobial effectiveness.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Investigations into similar benzothiophene derivatives have shown promising results in reducing inflammatory markers such as IL-6 and TNF-α in vitro .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that:

  • Chlorine Substitution : The presence of the chlorophenyl group significantly enhances biological activity.
  • Thiazole Ring : Essential for cytotoxicity; modifications can lead to improved binding affinity to target proteins.
  • Triazole Moiety : Contributes to diverse pharmacological activities including enzyme inhibition.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions, including triazolo-thiazole ring formation, sulfur-acetamide linkage, and benzothiophene core functionalization. Key steps:
  • Triazolo-thiazole formation : Use 1,4-dioxane as a solvent under reflux (80–100°C) with benzoylisothiocyanate for 12–24 hours to ensure cyclization .
  • Sulfur linkage : Introduce thiol groups via nucleophilic substitution, using NaSH or thiourea in ethanol at 60°C .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol-DMF mixture) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1^1H/13^13C NMR .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for thiol coupling) and catalyst (e.g., DMAP for esterification) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H NMR (DMSO-d6, 400 MHz) to confirm acetamido (–NHCO–) and thioether (–S–) linkages. 13^13C NMR identifies carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (expected [M+H]+: ~655.1 g/mol) .
  • HPLC : Reverse-phase chromatography (90% acetonitrile) to assess purity (>95% required for biological assays) .
  • X-ray Crystallography : For crystalline derivatives, determine 3D conformation and intermolecular interactions (e.g., hydrogen bonding in triazole rings) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves (0.1–100 µM range) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Include triplicate measurements and ANOVA for statistical significance .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled ligands to determine binding affinity (Kd values) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., HIV-1 protease). Compare binding poses of active vs. inactive derivatives .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Analysis : Build regression models (e.g., using MOE) correlating substituent electronegativity (Cl, CH3) with IC50 values. Address outliers via residual analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (NO2) or donating (OCH3) groups. Compare activity in antimicrobial assays (Table 1) .
    Table 1 : Bioactivity of Derivatives
SubstituentMIC (µg/mL) E. coliIC50 (µM) HeLa
4-Cl16.28.5
4-NO29.85.2
4-OCH332.112.7
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazole-thiazole core) using Discovery Studio. Validate via fragment deletion studies .

Q. How should researchers design experiments to address conflicting solubility and bioavailability data?

  • Methodological Answer :
  • Solubility Enhancement : Test co-solvents (PEG-400, DMSO) or cyclodextrin complexes. Measure solubility via shake-flask method (UV-Vis at λmax 280 nm) .
  • Permeability Assays : Use Caco-2 cell monolayers to calculate apparent permeability (Papp). Compare with logP values predicted by ChemAxon .
  • In Vivo PK Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24h, quantify via LC-MS/MS, and model pharmacokinetics (non-compartmental analysis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.